Methyl 3-amino-2-methyl-3-phenylpropanoate hydrochloride
Overview
Description
Methyl 3-amino-2-methyl-3-phenylpropanoate hydrochloride is an organic compound with the molecular formula C11H16ClNO2. It is a derivative of phenylalanine and is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-methyl-3-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-2-methyl-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-methyl-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-2-methyl-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-methyl-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Methyl 3-amino-2-methyl-3-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-amino-3-phenylpropanoate: This compound lacks the methyl group at the 2-position, which can influence its reactivity and biological activity.
Methyl 3-amino-3-phenylpropanoate: This compound lacks the methyl group at the 2-position, making it less sterically hindered and potentially more reactive in certain reactions.
Methyl 3-amino-2-hydroxy-3-phenylpropanoate: The presence of a hydroxyl group can significantly alter the compound’s chemical properties and reactivity.
The unique structural features of this compound, such as the presence of both an amino and ester group, make it a versatile compound with distinct reactivity and applications.
Biological Activity
Methyl 3-amino-2-methyl-3-phenylpropanoate hydrochloride, an organic compound with the molecular formula , is a derivative of phenylalanine that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound features both an amino and a hydroxyl group, which are critical for its biological interactions. The presence of these functional groups allows for hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially modulating their activity. This interaction profile suggests pharmacological properties that warrant further investigation in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. Research indicates that it may influence enzyme activity and receptor binding, which is crucial for various biochemical processes.
The mechanism by which this compound operates involves:
- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Interaction : It can bind to receptors, potentially affecting signal transduction pathways that are vital for cellular communication.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
- Enzyme Interaction Studies :
- Pharmacological Applications :
- Antiviral Properties :
Comparative Structural Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-amino-3-phenylpropanoate hydrochloride | Lacks hydroxyl group | Simpler structure |
Methyl 3-amino-3-phenylpropanoate hydrochloride | Hydroxyl group at different position | Different reactivity |
Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride | Additional methyl group | Altered sterics affecting reactivity |
This table illustrates how this compound's dual functionality enhances its interaction capabilities compared to related compounds.
Properties
IUPAC Name |
methyl 3-amino-2-methyl-3-phenylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSCCABAQFBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-75-2 | |
Record name | Benzenepropanoic acid, β-amino-α-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.